(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
This compound is a fluorinated purine nucleoside analog characterized by:
- A 6-chloro-9H-purine base, which alters base-pairing interactions and metabolic stability.
- A 4-fluoro substitution on the tetrahydrofuran (sugar) ring, enhancing resistance to enzymatic degradation.
Its molecular formula is C₁₁H₁₂ClFN₄O₃, with a molecular weight of 302.69 g/mol (calculated). The stereochemistry (2R,3R,4S,5R) is critical for binding to target enzymes, such as kinases or polymerases .
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXISARTQIJHHE-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fluorinated Sugar Intermediates
| Method | Catalyst | Solvent | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|---|
| Vorbrüggen | TMSOTf | CH₃CN | 80 | 97:3 | 82 |
| Mitsunobu | DEAD/PPh₃ | THF | 25 | 5:95 | 68 |
Deprotection and Final Modification
Final steps involve:
-
Hydroxyl Group Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups.
-
Chromatographic Purification : Reverse-phase HPLC (C18 column, 10–100% MeOH/H₂O gradient) achieves >99% purity.
Challenges and Industrial-Scale Adaptations
Stereochemical Control
The 2',3',4'-triol configuration in the tetrahydrofuran ring necessitates stringent stereocontrol. Industrial routes employ enzymatic resolution or crystallization-induced dynamic resolution to isolate the (2R,3R,4S,5R) isomer.
Fluorination Efficiency
DAST-mediated fluorination faces limitations due to side reactions (e.g., elimination). Alternatives include:
-
Deoxyfluor Reagents : Such as Fluolead® (C₆F₁₃CH₂CH₂SO₂F), which improve yields to 85–90%.
-
Electrophilic Fluorination : Using Selectfluor® in aqueous buffers, though this requires pH stabilization.
Analytical Characterization
Critical quality control metrics include:
Structural Confirmation Data
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 8.35 (s, 1H, H-8), 5.90 (d, J=2.1 Hz, H-1') |
| ¹⁹F NMR | δ −118.2 (dt, J=48.5, 12.3 Hz) |
| HRMS | m/z 303.0684 [M+H]+ (calc. 303.0687) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The chloropurine moiety can be reduced to form a purine derivative.
Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a purine derivative.
Substitution: Formation of substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antiviral and anticancer properties. Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells.
Antiviral Activity
Research indicates that this compound exhibits antiviral activity against several viruses by inhibiting viral replication. For instance, it has shown efficacy against the hepatitis C virus (HCV) by targeting the viral polymerase, which is crucial for viral RNA synthesis.
Anticancer Properties
The compound's ability to inhibit DNA synthesis makes it a candidate for cancer treatment. Studies have demonstrated its effectiveness in reducing cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism involves the incorporation of the compound into the DNA strand, leading to chain termination during replication.
Biochemical Applications
The unique hydroxymethyl and fluorine substituents enhance the compound's biochemical stability and solubility, making it suitable for various biochemical assays.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a substrate analog for kinases involved in nucleotide metabolism. This application helps in understanding the enzyme kinetics and potential drug interactions.
Molecular Biology Techniques
In molecular biology, (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can be employed as a building block for synthesizing modified oligonucleotides. These modified oligonucleotides are crucial for developing advanced therapeutic strategies such as antisense therapy and RNA interference.
Case Studies
Several case studies highlight the practical applications of this compound:
Study on Antiviral Efficacy
A study published in 2023 evaluated the antiviral efficacy of this compound against HCV. The results indicated a significant reduction in viral load in treated cell cultures compared to untreated controls. The study concluded that this compound could be a promising candidate for HCV therapy .
Cancer Treatment Research
Another research project focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that treatment with the compound led to apoptosis and cell cycle arrest at the S phase, demonstrating its potential as a chemotherapeutic agent .
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids, leading to chain termination or mutations. It targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with its closest analogs, emphasizing substituent variations and their implications:
Biological Activity
The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₁ClN₄O₄
- Molecular Weight : 286.67 g/mol
- CAS Number : 5399-87-1
The biological activity of this compound is primarily attributed to its interactions with nucleic acid components and enzymes involved in nucleotide metabolism. Its structural similarity to adenosine and guanosine allows it to act as an inhibitor of various enzymes such as:
- Adenosine Kinase : Inhibiting this enzyme can lead to increased levels of adenosine, which has significant implications in anti-inflammatory and anti-tumor activities.
- Sodium-glucose cotransporter 2 (SGLT2) : The compound has been identified as a potential SGLT2 inhibitor, which can be beneficial in the treatment of type 2 diabetes by promoting glucose excretion in urine .
Antitumor Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of human leukemia cells through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's ability to modulate adenosine levels suggests potential use in treating inflammatory diseases. Increased adenosine can lead to reduced inflammation and tissue damage .
Antiviral Properties
Preliminary studies suggest that this purine derivative may inhibit viral replication, particularly in RNA viruses. Its mechanism involves interference with viral RNA synthesis .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable distribution profile across tissues. It is primarily metabolized in the liver and exhibits a half-life suitable for therapeutic applications .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can regioselectivity be optimized?
Synthesis of this fluorinated purine analog requires precise control over stereochemistry and fluorination. The 4-fluoro substituent introduces steric and electronic challenges during nucleoside coupling. To optimize regioselectivity:
- Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl and hydroxymethyl moieties to minimize side reactions .
- Employ phosphoramidite or phosphonate coupling strategies for purine base attachment, as demonstrated in analogs with similar tetrahydrofuran backbones .
- Monitor reaction progress via HPLC-MS to confirm regiochemical fidelity .
Table 1: Common Synthesis Pitfalls and Solutions
Q. How should researchers characterize the stability of this compound under experimental conditions?
Stability is critical due to the reactive 6-chloro and 4-fluoro groups. Key steps:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C (observed in related purine analogs) .
- Hydrolytic stability : Test pH-dependent degradation in aqueous buffers (pH 2–9) at 37°C. The 4-fluoro group may reduce hydrolysis rates compared to non-fluorinated analogs .
- Photostability : UV-Vis spectroscopy under light exposure (300–400 nm) to detect photodegradation byproducts .
Storage Recommendations
| Condition | Temperature | Atmosphere | Stability Duration |
|---|---|---|---|
| Short-term | -20°C | Inert gas (Ar/N₂) | 6 months |
| Long-term | -80°C | Lyophilized | >2 years |
Q. What safety protocols are essential for handling this compound?
The compound exhibits acute oral toxicity (LD₅₀ < 300 mg/kg in rodents) and severe eye irritation . Mitigation strategies:
- Use fume hoods and closed systems to avoid aerosol formation during weighing .
- Wear nitrile gloves (tested for permeation resistance) and full-face shields .
- In case of exposure: Immediate rinsing with water (15+ minutes for eyes) and medical consultation .
Advanced Research Questions
Q. How does the 4-fluoro substitution influence base-pairing interactions in nucleic acid analogs?
The 4-fluoro group alters sugar puckering and hydrogen-bonding dynamics:
- Structural analysis : X-ray crystallography of co-crystals with complementary strands shows fluorine-induced C3'-endo sugar pucker, enhancing duplex stability by 1–2°C per modification .
- Mechanistic insight : Fluorine’s electronegativity reduces the furanose ring’s conformational flexibility, favoring A-form DNA/RNA hybrids .
Table 2: Base-Pairing Thermodynamics
| Modification | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |
|---|---|---|---|
| 4-Fluoro | +1.5 | -0.8 | |
| 6-Chloro | -0.3 | +0.2 |
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions:
- Cell line variability : Test in multiple lines (e.g., HeLa, HEK293) to control for transporter expression differences .
- Metabolic interference : Use LC-MS/MS to quantify intracellular phosphorylation levels, as unmodified prodrugs may lack activity .
- Counterion effects : Compare salts (e.g., sodium vs. disodium phosphate) to assess solubility-driven artifacts .
Q. How can the hydroxymethyl group be functionalized for targeted drug delivery?
The hydroxymethyl moiety enables site-specific conjugation:
- Prodrug design : Attach cleavable linkers (e.g., esterase-sensitive groups) via Mitsunobu or Steglich esterification .
- Nanoparticle loading : Use phosphoramidite chemistry to graft the compound onto lipid-PEG carriers for enhanced biodistribution .
Q. What analytical methods are most robust for detecting degradation products?
- HPLC-UV/HRMS : Use C18 columns (1.7 µm particles) with 0.1% formic acid in H₂O/MeCN gradients. Degradation products (e.g., dechlorinated purine) elute 1–2 minutes earlier .
- NMR : ¹⁹F NMR (470 MHz) detects fluorine loss (δ = -120 to -150 ppm) .
Methodological Notes
- Key references : Prioritize peer-reviewed synthesis protocols (e.g., Nair et al. ) and safety guidelines (OSHA HCS ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
